molecular formula C₂₈H₃₀O₁₃ B030824 3',4'-Dihydroxyetoposide CAS No. 100007-54-3

3',4'-Dihydroxyetoposide

Cat. No. B030824
CAS RN: 100007-54-3
M. Wt: 574.5 g/mol
InChI Key: CYOJPLOJEPTJMM-FMEAWWTOSA-N
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Description

3',4'-Dihydroxyetoposide (3',4'-DHE) is a natural compound found in the bark of the European yew tree (Taxus baccata). It has been studied extensively due to its potential medicinal and therapeutic uses. This compound has been used in laboratory experiments to study its biochemical and physiological effects, as well as its potential applications in scientific research.

Scientific Research Applications

Cancer Treatment

3’,4’-Dihydroxyetoposide: is a potent anti-cancer agent belonging to the class of epipodophyllotoxins . It functions by inhibiting DNA synthesis and cell division, primarily through binding to topoisomerase II, which leads to DNA breakage and the formation of single-stranded breaks. This mechanism is particularly effective in treating various forms of cancer, including leukemia in children, where it has been shown to be safe and efficacious .

Pharmacological Research

The compound has significant inhibitory effects on human cytochrome P450 3A4 (CYP3A4) and human liver microsomes . This property is crucial for pharmacological research, especially in understanding drug-drug interactions and the metabolism of pharmaceuticals within the human body.

Pediatric Oncology

Given its safety profile in children with leukemia, 3’,4’-Dihydroxyetoposide serves as a critical component in pediatric oncology research . It provides a benchmark for developing pediatric-specific oncological treatments that are both effective and have minimal side effects.

Mechanism of Action

Target of Action

3’,4’-Dihydroxyetoposide, also known as Etoposide catechol, primarily targets DNA topoisomerase II . Topoisomerase II is an enzyme that controls the overwinding or underwinding of DNA, which is crucial for DNA replication, transcription, and repair .

Mode of Action

The compound interacts with its target by forming a complex with topoisomerase II and DNA . This interaction induces breaks in double-stranded DNA and prevents repair by topoisomerase II binding . The accumulated breaks in DNA prevent entry into the mitotic phase of cell division, leading to cell death . Etoposide acts primarily in the G2 and S phases of the cell cycle .

Biochemical Pathways

The primary biochemical pathway affected by 3’,4’-Dihydroxyetoposide is the DNA replication pathway. By inhibiting topoisomerase II, the compound disrupts the normal process of DNA unwinding, which is necessary for replication and transcription . This disruption leads to DNA breakage and ultimately cell death .

Pharmacokinetics

The pharmacokinetics of 3’,4’-Dihydroxyetoposide involve its absorption, distribution, metabolism, and excretion (ADME). The compound has been shown to have significant inhibition of human cytochrome P450 3A4 (CYP3A4) and human liver microsomes , which play a crucial role in drug metabolism.

Result of Action

The primary result of 3’,4’-Dihydroxyetoposide’s action is the induction of cell death . By causing DNA breakage and preventing DNA repair, the compound disrupts the normal cell cycle, preventing cells from entering the mitotic phase. This disruption leads to apoptosis, or programmed cell death .

properties

IUPAC Name

(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(3,4-dihydroxy-5-methoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O13/c1-10-35-8-19-26(39-10)23(31)24(32)28(40-19)41-25-13-6-17-16(37-9-38-17)5-12(13)20(21-14(25)7-36-27(21)33)11-3-15(29)22(30)18(4-11)34-2/h3-6,10,14,19-21,23-26,28-32H,7-9H2,1-2H3/t10-,14+,19-,20-,21+,23-,24-,25-,26-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOJPLOJEPTJMM-FMEAWWTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905158
Record name 9-(3,4-Dihydroxy-5-methoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl 4,6-O-ethylidenehexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Dihydroxyetoposide

CAS RN

100007-54-3, 113566-41-9
Record name 3',4'-Dihydroxyetoposide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100007543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',4'-Didemethylepipodoph7yllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113566419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(3,4-Dihydroxy-5-methoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl 4,6-O-ethylidenehexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-O-DEMETHYLETOPOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW5CKV6C56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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